

Application Notes and Protocols for JH-RE-06

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Compound of Interest

Compound Name: JH-RE-06

Cat. No.: B15586001

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Audience: Researchers, scientists, and drug development professionals.

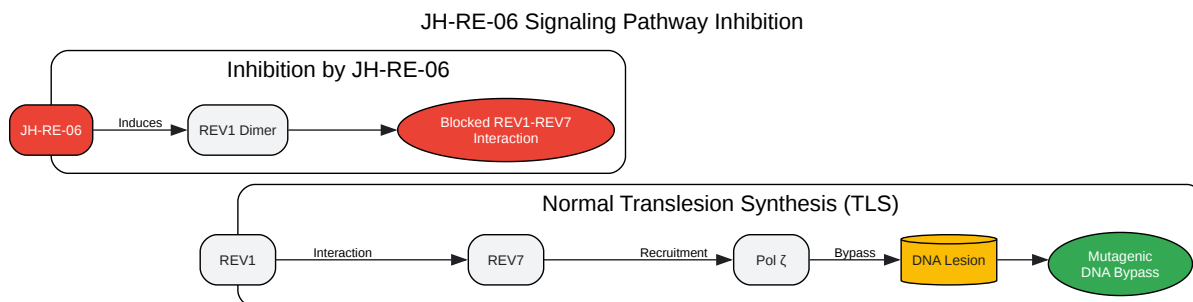
Introduction

JH-RE-06 is a small molecule inhibitor that targets the interaction between REV1 and REV7, key components of the mutagenic translesion synthesis (TLS) pathway.^{[1][2]} By disrupting this interaction, **JH-RE-06** prevents the recruitment of DNA polymerase ζ (Pol ζ), a critical enzyme for bypassing DNA lesions in a potentially error-prone manner.^{[3][1]} This mechanism of action makes **JH-RE-06** a promising agent for sensitizing cancer cells to DNA-damaging chemotherapeutics like cisplatin.^{[3][4][5]} This document provides a comprehensive overview of cell lines sensitive to **JH-RE-06**, its mechanism of action, and detailed protocols for key experimental assays.

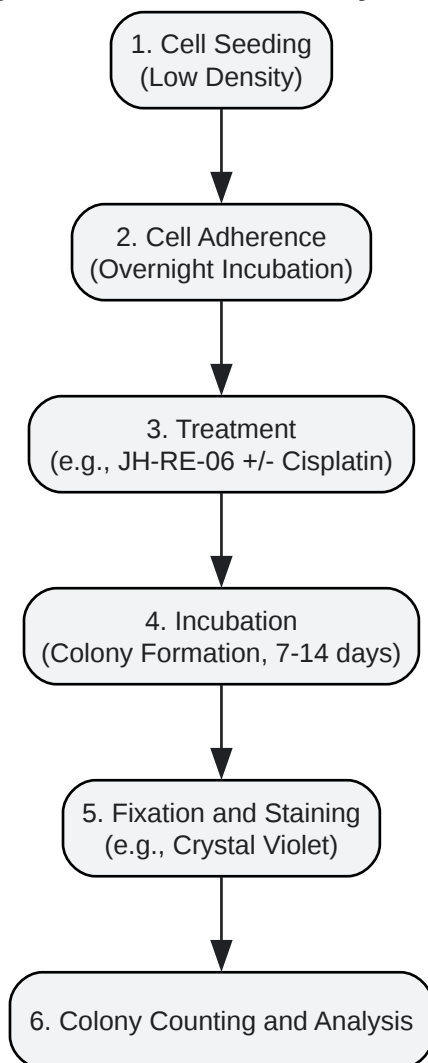
Mechanism of Action

JH-RE-06 functions by binding to the C-terminal domain (CTD) of REV1, inducing its dimerization.^{[3][4]} This dimerization sterically hinders the binding of the REV7 subunit of Pol ζ to REV1, thereby inhibiting the formation of the REV1-Pol ζ complex and subsequent mutagenic TLS.^{[3][4]} The disruption of this pathway leads to an accumulation of unrepaired DNA lesions, which can enhance the cytotoxic effects of DNA-damaging agents. Interestingly, in some cancer cell lines, the combination of **JH-RE-06** and cisplatin does not lead to increased apoptosis but rather induces hallmarks of senescence before cell death.^{[4][6][7]}

Signaling Pathway Disrupted by JH-RE-06



Clonogenic Survival Assay Workflow



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